molecular formula C9H7ClN2O B1601111 2-Chloro-4-methoxyquinazoline CAS No. 77767-98-7

2-Chloro-4-methoxyquinazoline

Cat. No. B1601111
CAS RN: 77767-98-7
M. Wt: 194.62 g/mol
InChI Key: CIAADIPJOLLZFK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyquinazoline, also known as CMQ, is a synthetic quinazoline compound that has been used in scientific research for a number of applications.

Scientific Research Applications

Application in Cancer Research

Scientific Field: Oncology

Methods of Application: A series of thirty-one quinazolinone-chalcone hybrid molecules were designed, synthesized, and structurally characterized by different spectroscopic techniques . The synthesized compounds were then investigated for in vitro cytotoxic activity against five human cancer cell lines .

Results: Most of the new hybrids showed remarkable cytotoxic activity in the low micromolar range . Compounds 20, 22, 28, 33, 39, 40, and 41 had shown the highest cytotoxicity among the tested compounds against the epidermoid carcinoma A431 with IC 50 ranging from 1 to 2 μM .

Application in Anti-Inflammatory Research

Scientific Field: Pharmacology

Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .

Results: The outcomes of these applications are not specified in the available resources .

Application in Drug Discovery

Scientific Field: Medicinal Chemistry

Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .

Results: Quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

properties

IUPAC Name

2-chloro-4-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAADIPJOLLZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506821
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxyquinazoline

CAS RN

77767-98-7
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
FJ Wolf, RH Beutel, JR Stevens - Journal of the American …, 1948 - ACS Publications
… In the course of an investigation of quinazoline derivatives, 2-chloro-4-methoxyquinazoline was treated with ammonia in an effort to prepare 2amino-4-methoxyquinazoline. However, …
Number of citations: 5 pubs.acs.org
NA Lange, FE Sheibley - Journal of the American Chemical …, 1932 - ACS Publications
… of 2-chloro-4-methoxyquinazoline and 1.2 g. of aniline was dissolved in 30 cc. of alcohol and the solution boiled under a reflux condenser on a steam-bath for one hour. …
Number of citations: 5 pubs.acs.org
NA Lange, FE Sheibley - Journal of the American Chemical …, 1931 - ACS Publications
… with the formation of 2-chloro-4-ethoxyquinazoline; a similar treatment of dichloroquinzaoline in methyl alcoholic solution gave the corresponding 2-chloro4-methoxyquinazoline. From …
Number of citations: 15 pubs.acs.org
M Weizmann, S Israelashvili… - Journal of the American …, 1948 - ACS Publications
… In the course of an investigation of quinazoline derivatives, 2-chloro-4-methoxyquinazoline was treated with ammonia in an effort to prepare 2amino-4-methoxyquinazoline. However, …
Number of citations: 2 pubs.acs.org
F Kipnis, H Soloway, J Ornfelt - Journal of the American Chemical …, 1948 - ACS Publications
… In the course of an investigation of quinazoline derivatives, 2-chloro-4-methoxyquinazoline was treated with ammonia in an effort to prepare 2amino-4-methoxyquinazoline. However, …
Number of citations: 13 pubs.acs.org
NA Lange, FE Sheibley - Journal of the American Chemical …, 1932 - ACS Publications
Brómate in alkaline solution is an efficient reagent for desulfurizationof thioureas. Owing to decomposition by heat thioureas oftengive varied melting points; they are best …
Number of citations: 7 pubs.acs.org
NA Lange, WE Roush, HJ Asbeck - Journal of the American …, 1930 - ACS Publications
… Reduction of 2-Chloro-4-methoxyquinazoline and 2-Chloro-4-phenoxyquinazoline.— These reductions were made in alcohol with zinc and acetic acid as described above under the …
Number of citations: 19 pubs.acs.org
SS Kazemi, A Keivanloo, H Nasr-Isfahani, A Bamoniri - RSC advances, 2016 - pubs.rsc.org
… Initially, stirring of a mixture of 2-chloro-4-methoxyquinazoline, propargyl alcohol, and morpholine in refluxing CH 3 CN in the presence of bis-triphenylphosphine palladium(II) chloride …
Number of citations: 37 pubs.rsc.org
K Butler, MW Partridge - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… not be prepared by treatment of the corresponding 2-hydroxyquinazoline with phosphorus chlorides or thionyl chloride, by thermal rearrangement of 2-chloro-4-methoxyquinazoline, or …
Number of citations: 15 pubs.rsc.org
HL Haller, FB LaForge - Journal of the American Chemical …, 1932 - ACS Publications
… By treating 2-chloro-4-methoxyquinazoline (I) and 2-chloro-4-ethoxyquinazoline (III) with aniline in alcohol, hydrochlorides of 2-anilino-4methoxyquinazoline (IV) and 2-anilino-4-…
Number of citations: 1 pubs.acs.org

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